molecular formula C11H12N4 B1521638 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine CAS No. 1094385-23-5

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Cat. No. B1521638
CAS RN: 1094385-23-5
M. Wt: 200.24 g/mol
InChI Key: KWYRHLSNZNSWBJ-UHFFFAOYSA-N
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Description

The compound “5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “2,5-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached at the 2nd and 5th positions. The “1,2,4-triazin-3-amine” suggests a triazine ring with an amine group (NH2) at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring would be an amine group and a phenyl group with two methyl substituents .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, particularly due to the presence of nitrogen atoms in the ring. The amine group could also be involved in reactions such as protonation, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amine and phenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis of triazine derivatives for their potential antimicrobial properties. For instance, some studies have synthesized 1,2,4-triazole derivatives, including compounds structurally related to 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, to screen for antimicrobial activities. These compounds have shown good to moderate activity against various microorganisms, highlighting their potential as bases for developing new antimicrobial agents (Bektaş et al., 2007).

Materials Science

In the realm of materials science, triazine-based polymers have been synthesized for their unique optical properties and potential in electronic applications. For example, alternating copolymers involving substituted triazine units have been developed, showing promising results in terms of solubility, transparency, photoluminescence, and electron mobility. This research underscores the potential of triazine derivatives in creating advanced materials for electronic devices (Yamamoto et al., 2006).

Chemical Synthesis

The amination of triazine compounds has been extensively studied to understand the mechanisms involved and to explore the synthesis of new triazine derivatives with varied functionalities. These studies contribute to the broader chemical synthesis knowledge, enabling the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Rykowski & Plas, 1982).

Optical and Electronic Properties

Research into two-photon absorbing (TPA) chromophores based on triazine cores has shown significant advancements in the field of photonics. These studies aim to develop materials with high TPA cross-sections for applications in optical limiting, data storage, and photodynamic therapy. The synthesis and characterization of triazine-based octupolar molecules have yielded compounds with among the largest effective TPA cross-sections reported, demonstrating the potential of these materials in cutting-edge photonics applications (Kannan et al., 2004).

Safety And Hazards

Like all chemicals, safe handling is crucial. The specific safety and hazards associated with this compound would depend on its reactivity and other properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development processes like in vitro testing, preclinical studies, and clinical trials .

properties

IUPAC Name

5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-7-3-4-8(2)9(5-7)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYRHLSNZNSWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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